Dimethylammonium borodicatecholate

Description

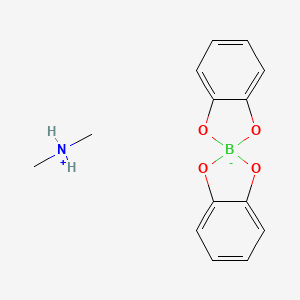

Dimethylammonium borodicatecholate (CAS: 53992-90-8) is an organoboron compound synthesized through the reaction of dimethylamine with borodicatechol. It belongs to a class of ammonium borodiolate salts, characterized by their unique electrochemical properties and structural stability. These compounds are notable for their applications in organic electronics and catalysis, particularly in oxidation-reduction reactions due to their tunable redox potentials .

Properties

CAS No. |

53992-90-8 |

|---|---|

Molecular Formula |

C14H16BNO4 |

Molecular Weight |

273.09 g/mol |

IUPAC Name |

dimethylazanium;8,8'-spirobi[7,9-dioxa-8-boranuidabicyclo[4.3.0]nona-1,3,5-triene] |

InChI |

InChI=1S/C12H8BO4.C2H7N/c1-2-6-10-9(5-1)14-13(15-10)16-11-7-3-4-8-12(11)17-13;1-3-2/h1-8H;3H,1-2H3/q-1;/p+1 |

InChI Key |

UWZZEUCRWVYWLP-UHFFFAOYSA-O |

Canonical SMILES |

[B-]12(OC3=CC=CC=C3O1)OC4=CC=CC=C4O2.C[NH2+]C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethylammonium borodicatecholate typically involves the reaction of dimethylamine with borodicatechol in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. A common synthetic route is as follows:

Preparation of Borodicatechol: Borodicatechol is synthesized by reacting boric acid with catechol in the presence of a dehydrating agent such as sulfuric acid.

Formation of this compound: The prepared borodicatechol is then reacted with dimethylamine in a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process is scaled up using larger reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethylammonium borodicatecholate undergoes various chemical reactions, including:

Oxidation: The catechol moiety can be oxidized to quinone derivatives under oxidative conditions.

Reduction: The boron center can participate in reduction reactions, forming borohydride species.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, thiols, and amines can be employed under mild conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Borohydride species.

Substitution: Various substituted borodicatecholate derivatives.

Scientific Research Applications

Dimethylammonium borodicatecholate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Research is ongoing to explore its use in drug delivery systems due to its stability and reactivity.

Industry: It is utilized in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which dimethylammonium borodicatecholate exerts its effects involves the interaction of its boron and catechol groups with molecular targets. The boron center can form stable complexes with various biomolecules, while the catechol moiety can participate in redox reactions, influencing cellular processes. These interactions can modulate pathways involved in cell signaling, oxidative stress, and enzyme activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Electrochemical Performance

Electrochemical data from anodic oxidation studies in dimethyl sulfoxide (DMSO) reveal critical differences in peak potentials (Ep), as shown below:

| Compound | Peak Potential (V vs. Ag/Ag⁺) | Reference Phenol | Difference (ΔV) |

|---|---|---|---|

| Catechol (free phenol) | 0.69 | — | — |

| Dimethylammonium borodicatecholate | 0.68 | Catechol | -0.01 |

| 2,3-Naphthalenediol (free phenol) | 0.80 | — | — |

| Tetramethylammonium borodi(2,3-naphthalenediolate) | 0.82 | 2,3-Naphthalenediol | +0.02 |

| 2,2'-Dihydroxybiphenyl (free phenol) | 0.96 | — | — |

| Benzyltrimethylammonium borodi(o,o'-biphenolate) | 0.94 | 2,2'-Dihydroxybiphenyl | -0.02 |

- Lowered Redox Potential: this compound exhibits a slightly reduced Ep (-0.01 V) compared to free catechol, contrasting with other salts (e.g., tetramethylammonium naphthalenediolate, +0.02 V). This suggests that the dimethylammonium cation mildly stabilizes the oxidized form.

- Scan Rate Dependency: Peak potentials increase by ~100 mV when scan rates rise from 50 to 500 mV/sec, indicating kinetic limitations in electron transfer or diffusion-controlled processes.

Research Implications and Limitations

- Comparative Drawbacks : Bulkier analogues (e.g., diisopropylammonium borodicatecholate) may offer better thermal stability but lack electrochemical data in the provided literature .

- Methodological Considerations : Scan rate-dependent results highlight the need for standardized electrochemical testing protocols to ensure comparability across studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.